molecular formula C12H11ClN2O3 B2612093 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one CAS No. 1022597-48-3

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2612093
CAS No.: 1022597-48-3
M. Wt: 266.68
InChI Key: QKECZVKFNFHGST-UHFFFAOYSA-N
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Description

“2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C12H11ClN2O3 . It is a derivative of chalcone, a class of compounds that have a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the Claisen-Schmidt condensation . This is a base-catalyzed reaction that combines two carbonyl compounds to form a β-hydroxy carbonyl compound . In the case of “this compound”, the reaction likely involves a 4-chloro-3-nitrophenyl compound and a cyclohex-2-en-1-one .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using single crystal X-ray diffraction (XRD) analysis . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the exact molecular structure .

Scientific Research Applications

Chemical Structure and Properties

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one and its derivatives have been a subject of study due to their unique chemical structures and properties. These compounds, known as enaminones, are noted for their cyclohexene rings adopting sofa conformations and the presence of significant hydrogen bonding, which forms infinite chains of molecules (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Transformation

The compound's derivatives have been synthesized and transformed into other chemical forms through various reactions. For instance, it's noted that 3-Aminophenols can be formed from cyclohexane-1,3-diones by action of DBU on 3-amino-2-chlorocyclohex-2-en-1-ones (Szymor-Pietrzak et al., 2020).

Material Science and Engineering

In material science, derivatives of this compound have been used in the synthesis of organosoluble polyimides. These polyimides exhibit excellent solubility, good mechanical properties, and excellent thermal stability, making them a subject of interest in high-performance material applications (Yang, Su, & Hsiao, 2004).

Corrosion Inhibition

Derivatives of this compound have been studied as corrosion inhibitors for metals. Specifically, certain derivatives have shown significant inhibition efficiency in protecting mild steel against corrosion in acidic environments (Verma, Quraishi, & Singh, 2015).

Properties

IUPAC Name

2-chloro-3-(4-nitroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-12-10(2-1-3-11(12)16)14-8-4-6-9(7-5-8)15(17)18/h4-7,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKECZVKFNFHGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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